molecular formula C19H15FN4O2 B5885491 ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5885491
M. Wt: 350.3 g/mol
InChI Key: QQTVKUFEAIZTJM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Montmorillonite K-10 as a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Biological Activity

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the quinoxaline derivatives, which are characterized by their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H15FN4O2C_{19}H_{15}FN_{4}O_{2} with a molecular weight of 348.35 g/mol. The compound features a pyrroloquinoxaline backbone, which contributes to its biological properties due to the presence of amino and carboxylate functional groups.

PropertyValue
Molecular FormulaC19H15FN4O2
Molecular Weight348.35 g/mol
IUPAC NameThis compound
CAS Number328039-74-3

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common synthesis route includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of iron (III) chloride as a catalyst. This method is noted for its efficiency and environmental friendliness due to the use of recyclable catalysts like NaHSO₄·SiO₂ .

Preliminary studies indicate that compounds within this class exhibit significant activity against various biological targets, including those related to cancer and infectious diseases. The mechanism of action primarily revolves around:

  • Kinase Inhibition : this compound has been identified as a potential inhibitor of specific kinases involved in tumor growth regulation .
  • Antioxidant Activity : Research shows that pyrroloquinoxaline derivatives possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Therapeutic Applications

The compound has demonstrated potential in various therapeutic areas:

  • Anticancer Activity : Studies have shown that this compound exhibits cytostatic effects in cancer models, indicating its potential as an anticancer agent .
  • Antibacterial Properties : Research indicates that this compound may also possess antibacterial activity, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Kinase Inhibition :
    • Two novel quinoxaline derivatives were designed based on the structure of this compound. These compounds exhibited high efficacy in controlling tumor size in lymphoma models .
    CompoundType of BindingCellular EC50 (nM)
    Compound 1Type I5.4
    Compound 2Type II89
  • Antioxidant Evaluation :
    • Pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. Results indicated significant antioxidant capacity which could be beneficial in mitigating oxidative stress .

Properties

IUPAC Name

ethyl 2-amino-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTVKUFEAIZTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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